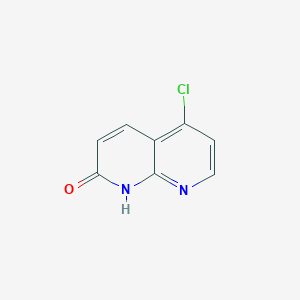

5-chloro-1,8-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHDSAINCRHSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=NC=CC(=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 5 Chloro 1,8 Naphthyridin 2 1h One and Its Analogues

Established Synthetic Pathways for 1,8-Naphthyridinones

The construction of the 1,8-naphthyridinone skeleton is primarily achieved through various cyclization reactions, with thermolytic approaches also being reported.

Cyclization Reactions

Several classical named reactions are employed to build the bicyclic 1,8-naphthyridine (B1210474) framework, often starting from substituted pyridines.

Friedländer Annulation: This is one of the most common and straightforward methods for synthesizing 1,8-naphthyridines. nih.gov It involves the condensation of a 2-aminopyridine (B139424) derivative, typically 2-aminonicotinaldehyde, with a compound containing an active methylene (B1212753) group (e.g., ketones, esters, nitriles). nih.govacs.org The reaction is often catalyzed by acids or bases. nih.gov For instance, the reaction of 2-aminonicotinaldehyde with carbonyl compounds can yield various substituted 1,8-naphthyridines. nih.govrsc.org Modifications to the Friedländer reaction aim to improve yields and employ milder, more environmentally friendly conditions. nih.govworktribe.com

Gould-Jacobs Reaction: This reaction provides a pathway to 4-hydroxy-1,8-naphthyridine derivatives, which are tautomers of 1,8-naphthyridin-4(1H)-ones. The process begins with the condensation of a 3-aminopyridine (B143674) with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. wikipedia.orgnih.gov This is followed by a thermal cyclization and subsequent hydrolysis and decarboxylation to yield the final product. wikipedia.orgnih.gov This methodology has been successfully applied to the synthesis of various 1,5- and 1,8-naphthyridine derivatives. nih.govresearchgate.net

Skraup and Doebner-Von Miller Reactions: The Skraup synthesis is a classic method for producing quinolines and can be adapted for naphthyridines. wikipedia.org It involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgthieme-connect.de The reaction can be notoriously vigorous, but modifications, such as the use of ferrous sulfate (B86663) or arsenic acid, can moderate it. wikipedia.orgresearchgate.net The Doebner-Von Miller reaction is a related synthesis that also yields quinoline-type structures and can be applied to naphthyridine synthesis. researchgate.net However, yields for preparing substituted 1,8-naphthyridines using these methods are often low to moderate. thieme-connect.de

Vilsmeier-Haack Reaction: This reaction is primarily used for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comwikipedia.orgnumberanalytics.com In the context of naphthyridine synthesis, it can be used to introduce a formyl group, which is a versatile handle for further transformations, or to effect cyclization. For example, the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide can produce 2-chloro-1,8-naphthyridine-3-carbaldehyde. The electrophile in this reaction is a chloroiminium ion, which is generally a weaker electrophile than those in Friedel-Crafts acylations. chemistrysteps.com

Table 1: Overview of Cyclization Reactions for Naphthyridinone Synthesis

| Reaction Name | Starting Materials (General) | Key Reagents/Conditions | Product Type (General) |

|---|---|---|---|

| Friedländer Annulation | 2-Aminonicotinaldehyde, Active methylene compounds | Base or Acid catalyst | Substituted 1,8-Naphthyridines |

| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Heat, Saponification, Decarboxylation | 4-Hydroxy-1,8-naphthyridines |

| Skraup Reaction | Aminopyridine, Glycerol | Sulfuric acid, Oxidizing agent (e.g., Nitrobenzene) | Substituted 1,8-Naphthyridines |

| Vilsmeier-Haack Reaction | N-(pyridin-2-yl)acetamide | POCl₃, DMF | Chloro-1,8-naphthyridine-carbaldehydes |

Thermolytic Approaches

Thermolytic reactions, which involve decomposition of a compound at high temperatures, can also be used to synthesize the 1,8-naphthyridine core. For example, dimeric Zr(III) complexes have been prepared through the thermolysis of (η5-C5H5)2ZrII-bis(phosphine) compounds, which can serve as precursors in complex synthetic routes. researchgate.net High-temperature intramolecular cyclization is also a key step in the Gould-Jacobs reaction, often benefiting from microwave irradiation to reduce reaction times and improve yields. jasco.ro

Targeted Synthesis of 5-chloro-1,8-naphthyridin-2(1H)-one Precursors and Derivatives

The synthesis of the specific target molecule, this compound, and its derivatives involves strategic halogenation and subsequent functionalization of the pre-formed naphthyridinone skeleton.

Halogenation Reactions and Chloro-Naphthyridinone Synthesis

The introduction of a chlorine atom onto the 1,8-naphthyridinone ring is a key step. This is typically achieved through direct halogenation of a hydroxy-naphthyridine precursor. The hydroxyl group of a 1,8-naphthyridin-2(1H)-one can be converted to a chloro group using standard chlorinating agents. blucher.com.br A common method involves treating the corresponding 1,8-naphthyridin-2(1H)-one with phosphorus oxychloride (POCl₃), often at elevated temperatures, to yield the 2-chloro-1,8-naphthyridine (B101967) derivative. blucher.com.br

The synthesis of specifically 7-chloro substituted naphthyridinones has been described, where a chloro-substituted pyridine (B92270) precursor is used in a cyclization reaction. semanticscholar.org For the target molecule, placing the chloro group at the 5-position would likely involve starting with a pyridine precursor already containing a chlorine atom at the appropriate position or developing a regioselective halogenation method for the 1,8-naphthyridine-2(1H)-one core. The reactivity of different positions on the naphthyridine ring towards electrophilic substitution can be complex. thieme-connect.de The synthesis of N-(7-Chloro-1,8-naphthyridin-2-yl)-5-chloro-2-thiophenecarboxamide has been reported, indicating that chloro-naphthyridine structures are accessible intermediates. prepchem.com

Functionalization and Derivatization of the 1,8-Naphthyridinone Skeleton

Once the chloro-naphthyridinone scaffold is in hand, further modifications can be made. The chlorine atom itself serves as a useful leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Sulfonylation: The introduction of a sulfonyl group is a common derivatization strategy. While direct sulfonylation of this compound is not explicitly detailed in the provided context, the synthesis of sulfonamide derivatives of 1,8-naphthyridines is known. nih.gov This typically involves reacting an amino-substituted naphthyridine with a sulfonyl chloride. Therefore, converting the 5-chloro group to an amino group would be a necessary intermediate step to achieve sulfonylation at that position.

Other derivatizations include amination reactions, where halogenated naphthyridines react with amines. For instance, the reaction of 3-chloro-1,8-naphthyridine (B1589327) with potassium amide leads to various amino-substituted products. researchgate.net

Table 2: Selected Reactions for Derivatization

| Reaction Type | Reagent/Precursor | Product |

|---|---|---|

| Chlorination | 1,8-Naphthyridin-2(1H)-one, POCl₃ | 2-Chloro-1,8-naphthyridine |

| Amination | 2-Bromo-1,8-naphthyridine, KNH₂/NH₃ | 2-Amino-1,8-naphthyridine |

Green Chemistry Methodologies in Naphthyridinone Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. This is particularly relevant for the synthesis of 1,8-naphthyridines, where traditional methods often require harsh conditions and toxic reagents. nih.govacs.org

Several green approaches to the Friedländer synthesis have been reported. kthmcollege.ac.in These include using water as a solvent, which is advantageous due to its non-toxic and non-flammable nature. nih.govrsc.orgworktribe.com The use of biocompatible and reusable catalysts, such as ionic liquids like choline (B1196258) hydroxide (B78521), has been shown to be effective for the gram-scale synthesis of 1,8-naphthyridines in water. nih.govacs.org Basic ionic liquids have also been employed as both catalysts and solvents, allowing for simple product workup and catalyst recycling. nih.govacs.orgnih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. researchgate.net It can significantly reduce reaction times from hours to minutes for the synthesis of 1,8-naphthyridinone precursors and their subsequent derivatization. nih.govresearchgate.net For example, the preparation of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile (B1312659) from 2-aminonicotinaldehyde and ethyl cyanoacetate (B8463686) can be performed under solvent-free conditions using microwave irradiation. nih.gov Similarly, the Gould-Jacobs reaction can be expedited using microwave heating. jasco.ro These green methodologies offer pathways to 1,8-naphthyridinones that are more efficient, less wasteful, and safer. kthmcollege.ac.in

Aqueous Reaction Environments

The use of water as a solvent in organic synthesis offers significant environmental and economic advantages over traditional organic solvents. It is non-toxic, non-flammable, and readily available. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, is a classical and versatile method for constructing quinoline (B57606) and naphthyridine skeletons. nih.govnih.gov Recent advancements have demonstrated the feasibility and efficiency of conducting this reaction in aqueous media, often facilitated by catalysts that are effective in water. acs.orgresearchgate.net

For the synthesis of 1,8-naphthyridin-2(1H)-one analogues, the reaction is typically carried out by reacting a 2-aminonicotinaldehyde derivative with a compound containing a reactive α-methylene group adjacent to a carbonyl group. In an aqueous environment, the use of a water-soluble and biocompatible catalyst, such as choline hydroxide (ChOH), has been shown to be highly effective. acs.orgresearchgate.net The catalyst's ability to form hydrogen bonds with the reactants is considered crucial for facilitating the reaction in water. researchgate.net

While a specific example for the direct synthesis of this compound in water is not extensively documented in the reviewed literature, the general methodology can be applied. A plausible approach would involve the condensation of 2-amino-6-chloronicotinaldehyde (B107337) with a suitable C2-synthon like ethyl acetoacetate (B1235776) in water, catalyzed by a base such as choline hydroxide. The reaction would likely proceed at a moderately elevated temperature to afford the desired product. The use of water as a solvent is not only environmentally friendly but can also simplify the workup procedure, as the product may precipitate from the reaction mixture upon cooling.

Furthermore, water can participate in nucleophilic substitution reactions of halo-naphthyridines, although this often requires forcing conditions. In some cases, the presence of a base can facilitate the hydrolysis of a chloro-substituent to a hydroxyl group. nih.gov

Table 1: Examples of Aqueous Synthesis of 1,8-Naphthyridine Analogues

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide / H₂O, 50°C, 6h | 2-Methyl-1,8-naphthyridine | 99 | acs.org |

| 2-Aminonicotinaldehyde | 1-Methylpiperidin-4-one | Choline Hydroxide / H₂O, 50°C, 11h | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] nih.govorganic-chemistry.orgnaphthyridine | 92 | nih.gov |

| 2-Aminonicotinaldehyde | Ethyl Acetoacetate | LiOH·H₂O / H₂O | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 69 | acs.org |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govugm.ac.id This technology is particularly advantageous for the synthesis of heterocyclic compounds, including 1,8-naphthyridine derivatives. nih.gov

The synthesis of the 1,8-naphthyridin-2(1H)-one core can be efficiently achieved under microwave irradiation. For instance, the cyclization of precursors is often significantly faster. While a direct microwave-assisted synthesis of this compound is not explicitly detailed, related transformations are well-documented. For example, the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehydes has been achieved through Vilsmeier-Haack cyclization using POCl₃ and DMF, a reaction that could potentially be adapted to microwave conditions to reduce reaction times. researchgate.nettsijournals.com

Furthermore, the chloro-substituent at the 5-position of the naphthyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Microwave irradiation has been shown to be highly effective in promoting such reactions. eurekaselect.comresearchgate.net For example, the displacement of a chloro group by amines, alkoxides, or other nucleophiles can be achieved in minutes under microwave heating, whereas conventional methods might require several hours or even days. eurekaselect.com This allows for the rapid generation of a library of substituted 1,8-naphthyridin-2(1H)-one analogues from a common chloro-substituted precursor. The use of solvent-free conditions or high-boiling point, polar solvents that efficiently absorb microwaves is common in these procedures. researchgate.net

Microwave-assisted synthesis can also be applied to the construction of fused heterocyclic systems involving the 1,8-naphthyridine core. The intramolecular cyclization reactions, often requiring high temperatures, can be significantly facilitated by microwave heating. nih.gov

Table 2: Examples of Microwave-Assisted Synthesis of Heterocyclic Compounds

| Starting Material(s) | Reagent/Conditions | Product | Time | Yield (%) | Reference |

| 1-Chloro-4-nitrobenzene, Phenoxides | Solvent-free, MW | 4-Aryloxydiphenyl ethers | - | - | researchgate.net |

| Alkyl halides/tosylates, NaN₃/KSCN/RSO₂Na | H₂O, MW | Alkyl azides/thiocyanates/sulfones | - | Good to Excellent | organic-chemistry.org |

| 5-Aminopyrazoles, Ethoxycarbonyl isothiocyanate, NaOH, MeI | THF, MW (sequential one-pot) | 2-(Methylsulfanyl)pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazin-4(3H)-ones | 5 min, then 3 min | - | nih.gov |

Structure Activity Relationship Sar Investigations of 5 Chloro 1,8 Naphthyridin 2 1h One Derivatives

Analysis of Substituent Effects on Biological Profiles

The biological activity of 5-chloro-1,8-naphthyridin-2(1H)-one derivatives can be significantly modulated by the introduction of various substituents at different positions on the naphthyridine core. These modifications can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.

Research into the anticancer and immunomodulatory activities of 1,8-naphthyridine (B1210474) derivatives has revealed that halogen substitutions play a crucial role in their potency. For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. nih.govtandfonline.com One notable example is a derivative that showed an IC50 of 0.41 µM on MIAPaCa (pancreatic cancer) and 0.77 µM on K-562 (leukemia) cancer cell lines. tandfonline.com

Another key area of investigation has been the modification of the N1 and C3 positions. In a series of 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives designed as cannabinoid receptor 2 (CB2) agonists, the substituents at the N1 and C3 positions were found to be critical for high affinity and selectivity. nih.gov For example, a derivative with a benzyl (B1604629) group at N1 and a carboxy-4-methylcyclohexylamide substituent at C3 exhibited subnanomolar CB2 affinity with a high selectivity ratio over the CB1 receptor. nih.gov This highlights the importance of these positions for fine-tuning the pharmacological profile.

Furthermore, the introduction of a trifluoromethylbenzenesulfonamide moiety at the C2-amino position of a 5-chloro-1,8-naphthyridine scaffold has been shown to modulate its antibiotic activity. Specifically, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, while not possessing intrinsic antibacterial activity, was found to potentiate the efficacy of fluoroquinolone antibiotics against multi-resistant bacterial strains. nih.gov This synergistic effect underscores the diverse biological roles that can be achieved through strategic substitution.

Table 1: Effect of Substituents on the Biological Activity of this compound Derivatives

| Compound ID | N1-Substituent | C3-Substituent | Biological Activity | Target/Assay | IC50/MIC | Reference |

| Compound A | H | H | Baseline | - | - | - |

| Compound B | -CH₃ | H | - | - | - | bldpharm.com |

| Compound C | H | -CONH-R | Anticancer | MIAPaCa, K-562 | 0.41 µM, 0.77 µM | tandfonline.com |

| Compound D | -CH₂Ph | -CONH-(c-Hex-4-Me) | CB2 Agonist | CB2 Receptor Binding | Subnanomolar | nih.gov |

| Compound E | H | -NHSO₂-Ph-3-CF₃ | Antibiotic Potentiator | E. coli, S. aureus, P. aeruginosa | MIC ≥ 1.024 µg/mL (synergistic with fluoroquinolones) | nih.gov |

Note: This table is illustrative and compiles data from various sources to highlight the effects of substitution. Direct comparison of absolute values should be made with caution due to different assay conditions.

Positional Isomerism and Pharmacological Impact

The position of the chlorine atom on the 1,8-naphthyridin-2(1H)-one scaffold, as well as the arrangement of the nitrogen atoms within the bicyclic system (i.e., positional isomerism of the naphthyridine core itself), has a profound impact on the pharmacological properties of the resulting derivatives.

For instance, a comparative study of 1,6-naphthyridin-2(1H)-ones and their 1,8-isomers revealed a dramatic difference in their kinase inhibitory activity. The 1,6-naphthyridin-2(1H)-one scaffold was found to be significantly more potent against c-Src kinase, with some derivatives exhibiting a 1000-fold higher potency compared to their 1,8-isomeric counterparts. This difference in activity is attributed to the ability of the 1,6-isomer to form a crucial hydrogen bond with the kinase hinge region, an interaction that is not possible for the 1,8-isomer.

The position of the chloro substituent is also a critical determinant of biological activity. While the focus of this article is on 5-chloro derivatives, the exploration of other chloro-substituted isomers provides valuable SAR insights. For example, 7-chloro-1,6-naphthyridin-2(1H)-one has been investigated as a key intermediate in the synthesis of anticancer agents. The chlorine at the C7 position in this scaffold enhances its electrophilicity, making it amenable to further functionalization through cross-coupling reactions to optimize its pharmacokinetic properties.

The influence of the chloro group's position can also be seen in the context of other biological activities. For example, while certain 5-hydroxymethyl-1,6-naphthyridin-2(1H)-ones exhibit cardiotonic activity, the corresponding 7-chloro derivatives are inactive in this regard. This highlights the substituent-dependent nature of the therapeutic effects and the importance of positional isomerism in drug design.

Table 2: Pharmacological Impact of Positional Isomerism

| Compound Scaffold | Chloro Position | Biological Target/Activity | Key Findings | Reference |

| 1,8-Naphthyridin-2(1H)-one | 5 | Various (Anticancer, Antibiotic Potentiator) | Serves as a versatile scaffold for diverse biological activities. | nih.gov |

| 1,6-Naphthyridin-2(1H)-one | - | c-Src Kinase Inhibition | 1000-fold more potent than the 1,8-isomer due to favorable hydrogen bonding. | |

| 1,6-Naphthyridin-2(1H)-one | 7 | Anticancer Intermediate | Chlorine at C7 enhances reactivity for further functionalization. | |

| 1,6-Naphthyridin-2(1H)-one | 7 | Cardiotonic Activity | Inactive, in contrast to the active 5-hydroxymethyl analog. |

Note: This table provides a comparative overview of the pharmacological impact of positional isomerism based on available literature.

Rational Design Principles for Enhanced Activity

The development of potent and selective this compound derivatives is increasingly guided by rational design principles. These approaches leverage an understanding of the target's three-dimensional structure and the SAR of existing compounds to design novel molecules with improved pharmacological profiles.

A key principle in the rational design of these derivatives is the strategic introduction of substituents to exploit specific interactions within the target's binding site. For example, in the design of 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as CB2 agonists, molecular modeling studies were used to guide the selection of substituents at the N1 and C3 positions to maximize affinity and selectivity. nih.gov The successful development of compounds with subnanomolar CB2 affinity validates this approach. nih.gov

Another important design principle is the use of the 5-chloro substituent to modulate the electronic properties of the naphthyridine ring and to serve as a handle for further synthetic modifications. The electron-withdrawing nature of the chlorine atom can influence the reactivity of other positions on the ring, enabling selective chemical transformations.

Furthermore, the concept of molecular hybridization, where pharmacophoric elements from different known active compounds are combined, is a powerful strategy. This approach has been used in the design of novel 1,8-naphthyridine derivatives with anti-mycobacterial activity, where the 1,8-naphthyridine scaffold was combined with other pharmacophores known to be effective against tuberculosis. rsc.org

The ultimate goal of rational design is to optimize multiple parameters simultaneously, including potency, selectivity, and pharmacokinetic properties. This often involves an iterative process of design, synthesis, and biological evaluation, with each cycle providing valuable feedback for the next round of optimization. The insights gained from SAR studies, such as those discussed in the preceding sections, are fundamental to this process.

Biological Activities and Molecular Mechanisms of 5 Chloro 1,8 Naphthyridin 2 1h One Analogues

Antibacterial and Antibiotic-Modulating Actions

While not always possessing intrinsic antibacterial properties, analogues of 5-chloro-1,8-naphthyridin-2(1H)-one have shown significant promise as adjuvants in antibiotic therapy, capable of restoring the efficacy of conventional drugs against resistant pathogens.

Potentiation of Conventional Antibiotics against Multi-Drug Resistant Strains (e.g., Fluoroquinolones)

Derivatives of 1,8-naphthyridine (B1210474) have been identified as potent modulators of antibiotic activity, particularly for the fluoroquinolone class. In one study, the compound 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide was evaluated for its ability to enhance the action of norfloxacin (B1679917), ofloxacin, and lomefloxacin (B1199960) against multi-drug resistant (MDR) strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govnih.govtandfonline.com Although the compound itself showed no clinically relevant antibacterial activity (MIC ≥ 1,024 µg/mL), its presence at subinhibitory concentrations led to a significant decrease in the Minimum Inhibitory Concentration (MIC) of the fluoroquinolones, indicating a synergistic effect. nih.govnih.gov

This potentiation suggests that 1,8-naphthyridine derivatives can interfere with bacterial resistance mechanisms, making the resistant strains susceptible to antibiotics they would otherwise tolerate. nih.gov The observed synergy highlights the potential of these analogues to be developed as drug adjuvants, combating the growing challenge of bacterial resistance. tandfonline.com The greatest reduction in MIC was observed for lomefloxacin against E. coli 06, where the MIC dropped from 16 to 3.2 µg/mL in the presence of the naphthyridine analogue. nih.gov

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC with Naphthyridine Analogue (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|---|

| E. coli 06 | Norfloxacin | 128 | 64 | 2 |

| E. coli 06 | Ofloxacin | 32 | 8 | 4 |

| E. coli 06 | Lomefloxacin | 16 | 3.2 | 5 |

| S. aureus 10 | Norfloxacin | 256 | 128 | 2 |

| S. aureus 10 | Ofloxacin | 64 | 32 | 2 |

| P. aeruginosa 24 | Norfloxacin | 512 | 256 | 2 |

Data adapted from studies on 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide. nih.gov

Modulation of Bacterial Efflux Pump Mechanisms (e.g., MepA, NorA)

A key mechanism of bacterial resistance is the active efflux of antibiotics from the cell by transmembrane proteins known as efflux pumps. Analogues of 1,8-naphthyridine have been shown to inhibit these pumps, thereby increasing the intracellular concentration of antibiotics. Specifically, 1,8-naphthyridine sulfonamides have been identified as inhibitors of the NorA efflux pump in S. aureus. nih.gov

Studies demonstrated that while these sulfonamide derivatives lacked direct antibacterial action, they effectively reduced the MIC of norfloxacin and ethidium (B1194527) bromide, a known substrate of efflux pumps. nih.gov Molecular docking and in vitro fluorometric tests confirmed that these compounds can bind to the NorA protein, suggesting that their synergistic activity is linked to the inhibition of this efflux mechanism. By blocking the pump, the naphthyridine analogues prevent the expulsion of the antibiotic, allowing it to reach its intracellular target. nih.gov

Potential for Bacterial Topoisomerase Inhibition

The 1,8-naphthyridine core is structurally related to quinolone antibiotics, whose primary mechanism of action is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. frontiersin.orgwikipedia.org The first compound of this class, nalidixic acid, is a 1,8-naphthyridine derivative that selectively inhibits the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. researchgate.net

This shared structural heritage suggests that analogues of this compound may also possess the ability to act as bacterial topoisomerase inhibitors. In silico studies have supported this hypothesis, showing that 1,8-naphthyridine derivatives can dock into the active site of DNA gyrase in a manner similar to fluoroquinolones. frontiersin.org This inhibition leads to the accumulation of DNA strand breaks, ultimately causing bacterial cell death. wikipedia.org Therefore, direct inhibition of bacterial topoisomerases represents a plausible mechanism for any intrinsic antibacterial activity and may contribute to the synergistic effects observed with other antibiotics. frontiersin.org

Anticancer Potential and Associated Mechanisms

The planar heterocyclic structure of 1,8-naphthyridines also makes them candidates for anticancer drug development. Their mode of action in cancer cells often involves interference with DNA replication and maintenance through multiple mechanisms. ekb.eg

Topoisomerase Inhibition (Type I and II)

Human topoisomerases are vital enzymes for resolving DNA topological problems during replication, transcription, and recombination, making them validated targets for cancer chemotherapy. mdpi.com Several 1,8-naphthyridine derivatives have been specifically designed and evaluated as inhibitors of human topoisomerase I and II. ekb.egnih.gov

For instance, a series of 1,8-naphthyridine derivatives conjugated at the N1 position with substituted phenyl rings were synthesized as potential topoisomerase II (Topo II) inhibitors. Two compounds from this series, 5g and 5p, demonstrated significant antiproliferative activity and were found to induce cell cycle arrest. nih.gov Further investigation revealed that compound 5p exhibited a potent inhibitory effect on Topo IIβ. nih.gov Molecular docking studies suggested that this compound binds within the etoposide-binding pocket of Topo IIβ, acting as a "Topo II poison" by stabilizing the enzyme-DNA cleavage complex, which leads to lethal double-strand breaks. nih.gov Other related naphthyridine structures, such as dibenzo[c,h] nih.govnih.govnaphthyridinediones, have been designed as specific inhibitors of topoisomerase I. rsc.org

DNA Intercalation Studies

DNA intercalation is a well-established anticancer mechanism where planar molecules insert themselves between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, block the action of enzymes like topoisomerases, and ultimately trigger cell death. mdpi.com The rigid, planar aromatic core of the 1,8-naphthyridine scaffold is well-suited for such interactions. ekb.eg

While direct DNA intercalation studies on this compound analogues are not extensively detailed, this mechanism is a recognized activity for the broader class of 1,8-naphthyridine and structurally similar 1,8-naphthalimide (B145957) derivatives. ekb.egmdpi.com These compounds are known to bind to DNA via intercalation, leading to their antitumor effects through subsequent topoisomerase inhibition or direct DNA damage. bohrium.com The ability to intercalate is often a prerequisite for topoisomerase poisoning, as the intercalator can help stabilize the transient DNA-enzyme complex. Therefore, it is a highly probable component of the anticancer mechanism for this class of compounds. mdpi.com

Modulation of Cell Cycle and Apoptosis Pathways

Analogues of the 1,8-naphthyridinone scaffold have been shown to exert anticancer effects by modulating the cell cycle and inducing apoptosis, the process of programmed cell death. ekb.eg

One such derivative, MHY-449, a dihydrobenzofuro[4,5-b] nih.govtandfonline.comnaphthyridin-6-one, has demonstrated the ability to inhibit the growth of human lung cancer cells in a manner dependent on both time and concentration. researchgate.net Its mechanism involves the induction of cell cycle arrest and apoptosis. This is achieved through the downregulation of Akt, a key protein in a signaling pathway that promotes cell survival. researchgate.net

Another compound, 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1), has been found to induce G2/M arrest and mitotic catastrophe in human leukemia HL-60 cells. nih.gov This compound disrupts the normal process of cell division by causing the formation of multipolar spindles and multinucleated cells. nih.gov The molecular mechanism behind this involves the downregulation of key mitotic kinases like CDK1, cyclin B1, CENP-E, and aurora B. nih.gov Furthermore, HKL-1 influences the Bcl-2 family of proteins, which regulate apoptosis, by decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic proteins Bax and Bak. nih.gov This cascade of events ultimately leads to the activation of caspase-9 and -3, executioner enzymes in the apoptotic pathway. nih.gov

The table below summarizes the effects of these 1,8-naphthyridinone analogues on cell cycle and apoptosis.

| Compound | Cell Line | Effect | Molecular Mechanism |

| MHY-449 | Human lung cancer cells (A549, NCI-H460) | Cell cycle arrest and apoptosis | Downregulation of Akt researchgate.net |

| HKL-1 | Human leukemia HL-60 cells | G2/M arrest and mitotic catastrophe | Downregulation of CDK1, cyclin B1, CENP-E, aurora B; Downregulation of Bcl-2; Upregulation of Bax and Bak; Activation of caspase-9/-3 nih.gov |

Inhibition of Protein Kinases and Ras Pathway

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis. ekb.eg Their dysregulation is a common feature in cancer, making them attractive targets for therapeutic intervention. ekb.eg The Ras pathway, a key signaling cascade that controls cell proliferation, is also frequently mutated in various cancers. nih.govpromega.com

Derivatives of 1,8-naphthyridinone have been identified as inhibitors of both protein kinases and the Ras pathway. ekb.eg For instance, certain 5H-benzo[c] nih.govtandfonline.comnaphthyridin-6-one derivatives have shown potent inhibitory activity against Aurora kinases A and B, which are critical for cell division. ekb.eg One particular derivative, 168m , exhibited strong inhibition of Aurora kinases A and B with IC50 values of 52 nM, 0.3 nM, and 0.4 nM, respectively, and displayed significant cytotoxic activity against the MIAPaCa-2 pancreatic cancer cell line. ekb.eg

The Ras family of small GTPases, including KRAS, HRAS, and NRAS, act as molecular switches in signaling pathways. nih.gov The inhibition of enzymes involved in the post-translational modification of Ras proteins is a key strategy to block their function. nih.gov

Other Significant Pharmacological Activities of 1,8-Naphthyridinone Scaffolds

The versatility of the 1,8-naphthyridinone scaffold extends beyond anticancer activity to include a range of other important pharmacological effects. nih.govnih.gov

Antitubercular Activity

Several 1,8-naphthyridine derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net

For example, a series of novel 3-nitro-2-(sub)-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acids were synthesized and evaluated for their antitubercular properties. nih.gov Among these, compound 10n , 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid, was identified as a highly potent agent against both M. tuberculosis H37Rv and multi-drug resistant strains. nih.gov

Another study reported on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, where compound ANA-12 showed remarkable antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.govrsc.org Molecular docking studies suggest that this compound may exert its effect by targeting the enoyl-ACP reductase (InhA) of M. tuberculosis. rsc.org

The table below highlights some 1,8-naphthyridinone derivatives with notable antitubercular activity.

| Compound | Target Strain | Activity (MIC) |

| 10n | M. tuberculosis H37Rv | 0.19 µM nih.gov |

| 10n | Multi-drug resistant M. tuberculosis | 0.04 µM nih.gov |

| ANA-12 | M. tuberculosis H37Rv | 6.25 µg/mL nih.govrsc.org |

Antiviral Activity

The 1,8-naphthyridine nucleus is a component of various compounds with antiviral properties. nih.govnih.gov While specific studies focusing solely on this compound analogues in this context are limited in the provided results, the broader class of naphthoquinone derivatives, which share some structural similarities, have been investigated for their antiviral potential. mdpi.com These compounds can inhibit specific proteins, leading to antiviral effects. mdpi.com

Anti-Inflammatory and Analgesic Properties

Derivatives of 1,8-naphthyridine have been explored for their potential to alleviate inflammation and pain. nih.govnih.gov

A series of 5-amino nih.govresearchgate.netnih.govtriazolo[4,3-a] nih.govtandfonline.comnaphthyridine-6-carboxamides were synthesized and tested for their anti-inflammatory and analgesic activities. nih.gov Compounds 1c-g from this series demonstrated significant anti-inflammatory effects in rat models. nih.gov Notably, compound 1d showed potent anti-inflammatory activity with an 80% inhibition of edema at a certain dose, and importantly, did not cause gastrointestinal damage at a high oral dose. nih.gov In contrast, compounds 2b-d and 15 exhibited more pronounced analgesic effects, which were often accompanied by sedative properties in mice. nih.gov

Additionally, 1,8-naphthyridine-3-carboxamide derivatives have been evaluated for their anti-inflammatory activity, indicated by their ability to modulate the levels of cytokines and chemokines secreted by dendritic cells. nih.gov

Antiallergic Response Modulation

The 1,8-naphthyridine scaffold has also been associated with antiallergic activity. nih.gov Type I hypersensitivity reactions, also known as immediate hypersensitivity, are mediated by IgE antibodies and result in the release of histamine (B1213489) and other inflammatory mediators from mast cells. nih.gov While the direct modulation of this response by this compound analogues is not explicitly detailed in the provided search results, the general anti-inflammatory properties of the broader 1,8-naphthyridine class suggest a potential role in mitigating allergic reactions.

Anticonvulsant Properties

The 1,8-naphthyridine core is a recognized pharmacophore in the development of central nervous system agents, including those with anticonvulsant activity. Research into derivatives of 1,8-naphthyridin-2-one has revealed potential for antiepileptic applications.

One area of investigation involves the synthesis of aminopropyloxy derivatives of 1,8-naphthyridines. In these studies, the 2-hydroxy group of the naphthyridine ring is modified into an epoxypropane ether, which is then aminated to produce a series of aminopropyloxy derivatives researchgate.net. These compounds have been evaluated for their ability to protect against seizures induced by pentylenetetrazole (PTZ), a common preliminary screening test for potential anticonvulsant drugs researchgate.net. The results indicate that aliphatic amino derivatives of the synthesized compounds tend to be more potent as anticonvulsants compared to their aromatic counterparts researchgate.net.

Standard screening for anticonvulsant activity often involves both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to characterize the potential efficacy of new chemical entities nih.gov.

Table 1: Anticonvulsant Activity of 1,8-Naphthyridine Analogues

| Compound Structure | Test Model | Finding | Reference |

|---|---|---|---|

| Aminopropyloxy derivatives of 1,8-naphthyridine | PTZ-induced seizures in mice | Aliphatic amino derivatives showed higher potency than aromatic derivatives. | researchgate.net |

This table summarizes findings on the anticonvulsant properties of 1,8-naphthyridine analogues.

Diverse Inhibitory Activities (e.g., Phosphodiesterase 4, Acyl-CoA:Cholesterol Acyltransferase)

Analogues of this compound have demonstrated significant inhibitory effects against multiple enzymes, highlighting their potential as therapeutic agents for a variety of conditions.

Phosphodiesterase 4 (PDE4) Inhibition

Substituted 1,8-naphthyridin-2(1H)-ones have been identified as highly selective inhibitors of Phosphodiesterase IV (PDE4) nih.gov. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses inflammatory cell activity.

The inhibitory action of these 1,8-naphthyridin-2(1H)-one analogues has been demonstrated through several effects:

Inhibition of polymorphonuclear leukocyte activation nih.gov.

Relaxation of isolated guinea pig trachea that was pre-contracted by histamine or leukotriene D4 nih.gov.

Alleviation of antigen-induced airway constriction in anesthetized guinea pigs nih.gov.

These findings suggest a potential role for these compounds in treating inflammatory conditions such as asthma nih.gov.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Certain derivatives of the 1,8-naphthyridin-2(1H)-one scaffold are potent inhibitors of Acyl-CoA:Cholesterol Acyltransferase (ACAT), an enzyme that catalyzes the esterification of cholesterol, a key process in cholesterol metabolism and storage nih.govresearchgate.net. Specifically, a series of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea (B33335) derivatives have been synthesized and evaluated for this activity.

One notable compound, SMP-797, which incorporates (4-aminophenyl)ureido and 3-(hydroxypropoxyphenyl) moieties, has shown potent ACAT inhibitory activity nih.gov. The development of such derivatives, which often include hydrophilic groups, aims to improve properties like aqueous solubility nih.gov. The inhibition of ACAT is a therapeutic strategy for managing conditions associated with high cholesterol, such as hypercholesterolemia nih.gov.

Table 2: Inhibitory Activities of 1,8-Naphthyridin-2(1H)-one Analogues

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Substituted 1,8-naphthyridin-2(1H)-ones | Phosphodiesterase 4 (PDE4) | Highly selective inhibition; demonstrated anti-inflammatory effects in vitro and in vivo. | nih.gov |

| 4-Aryl-1,8-naphthyridin-2(1H)-on-3-yl ureas (e.g., SMP-797) | Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Potent inhibitory activity; designed for improved solubility. | nih.gov |

This table presents a summary of the diverse inhibitory activities exhibited by analogues of 1,8-naphthyridin-2(1H)-one.

Advanced Characterization Techniques for 5 Chloro 1,8 Naphthyridin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 5-chloro-1,8-naphthyridin-2(1H)-one and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For 1,8-naphthyridine (B1210474) derivatives, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the heterocyclic rings. For instance, in a related benzo[b] bldpharm.comnih.govnaphthyridone, the proton attached to the nitrogen atom is the most deshielded, appearing at 12.25 ppm, followed by the pyridinic protons. lew.ro The coupling patterns between adjacent protons, observed as splitting of signals, are invaluable for assigning specific protons to their positions in the molecule.

The chemical shifts and coupling constants are sensitive to the substitution pattern on the naphthyridine core. For example, the ¹H NMR spectrum of 1,8-naphthyridine itself shows distinct signals for its six protons. chemicalbook.com The introduction of a chloro group and a carbonyl function in this compound significantly alters the electronic environment and, consequently, the chemical shifts of the remaining protons.

Interactive Table: ¹H NMR Data for Selected Naphthyridine Derivatives

| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (J in Hz) |

| Benzo[b] bldpharm.comnih.govnaphthyridone | DMSO-d6 | 12.25 (s, 1H, N-H), 8.76 (d, 1H), 8.58 (d, 1H), 8.22 (d, 1H), 7.78 (t, 1H), 7.64 (t, 1H), 7.35 (d, 1H), 7.23 (t, 1H) lew.ro |

| 2,7-dihydroxy-1,8-naphthyridine | DMSO-d6 | Signals referenced against internal standard 1,4-dimethoxybenzene (B90301) researchgate.net |

Note: This table presents data for related structures to illustrate typical chemical shift ranges. Specific data for this compound requires experimental determination.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. In 1,8-naphthyridine derivatives, the carbon atoms of the aromatic rings and the carbonyl group exhibit characteristic chemical shifts.

For example, in a benzo[b] bldpharm.comnih.govnaphthyridone, the carbonyl carbon appears at a significantly downfield chemical shift (177.13 ppm), while the other aromatic carbons resonate between 115 and 156 ppm. lew.ro Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between quaternary, CH, CH₂, and CH₃ carbons, aiding in the complete assignment of the carbon spectrum. lew.ro The correlation of proton and carbon signals through experiments like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) is essential for unambiguous structural assignment. lew.romdpi.com

Interactive Table: ¹³C NMR Data for a Related Naphthyridone Derivative

| Compound | Solvent | Chemical Shifts (ppm) |

| Benzo[b] bldpharm.comnih.govnaphthyridone | DMSO-d6 | 177.13, 155.28, 151.78, 141.61, 136.30, 134.72, 126.62, 123.43, 122.43, 118.48, 118.43, 115.83 lew.ro |

Note: This table presents data for a related structure to illustrate typical chemical shift ranges. Specific data for this compound requires experimental determination.

For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool. It provides information about the chemical environment of fluorine atoms, and the coupling between fluorine and nearby carbon or proton atoms (¹JCF, ²JCF, etc.) can be observed, which is highly valuable for structural confirmation. mdpi.com For instance, in a fluorinated naphtho[1,8-cd]-pyran-1-one derivative, the fluorine atom was found to cause a doubling of the signals for several carbon atoms in the ¹³C NMR spectrum. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. d-nb.info For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bond (if not substituted), the C=O (carbonyl) group of the lactam ring, C=C and C=N bonds of the aromatic rings, and the C-Cl bond.

The stretching vibration of the carbonyl group is typically a strong band in the region of 1650-1700 cm⁻¹. The N-H stretching vibration, if present, would appear as a broader band in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration typically falls in the lower frequency region of the spectrum. The precise positions of these bands can provide insights into the molecular structure and intermolecular interactions, such as hydrogen bonding. Derivative ATR-FTIR spectroscopy can be a useful technique for the quantitative analysis of such compounds in solid dosage forms. f1000research.comnih.gov

Interactive Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | > 3000 |

| C=O Stretch (Lactam) | 1650 - 1700 |

| C=C and C=N Stretch | 1400 - 1600 |

| C-Cl Stretch | < 800 |

Note: These are general ranges and the exact peak positions can vary.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.govuzh.ch It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern would be observed for the molecular ion peak, with a characteristic ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. Fragmentation of the molecular ion can provide valuable structural information. For instance, the loss of a chlorine atom or a carbonyl group would result in fragment ions that can be detected and help to piece together the structure of the molecule. Techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed for the analysis of such compounds, allowing for separation from impurities before mass analysis. ekb.eg

Other Spectroscopic and Analytical Methods

Besides NMR, FTIR, and MS, other techniques can be employed for the characterization of this compound and its derivatives.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The conjugated aromatic system of the naphthyridinone core would be expected to absorb UV light, and the position of the absorption maxima can be influenced by the substituents on the ring system.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

Elemental Analysis: This classical method provides the percentage composition of elements (C, H, N) in a compound, which can be used to confirm the empirical formula derived from mass spectrometry data.

These advanced characterization techniques, when used in combination, provide a comprehensive understanding of the structure and properties of this compound and its derivatives, which is essential for their further development and application.

Computational Chemistry and Molecular Modeling Studies in 5 Chloro 1,8 Naphthyridin 2 1h One Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. While specific DFT studies on 5-chloro-1,8-naphthyridin-2(1H)-one are not readily found in the surveyed literature, research on related 1,8-naphthyridine (B1210474) derivatives demonstrates the utility of this approach.

For instance, a study on the synthesis of 1,8-naphthyridines catalyzed by choline (B1196258) hydroxide (B78521) utilized DFT to unravel the reaction mechanism. nih.gov The calculations confirmed that hydrogen bonding between the catalyst and reactants was a crucial factor in facilitating the reaction in an aqueous environment. nih.gov This type of analysis is vital for optimizing synthetic routes and understanding the fundamental chemical behavior of the naphthyridine scaffold.

In another example, DFT calculations were employed to investigate the spectroscopic properties of novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives. These calculations helped to assign the electronic transitions observed in the experimental absorption spectra, providing a deeper understanding of the molecules' photophysical properties.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode of a ligand to the active site of a target protein.

In the context of 1,8-naphthyridine derivatives, molecular docking has been instrumental in rationalizing their biological activities. For example, in a study focused on the gram-scale synthesis of 1,8-naphthyridines, molecular docking was performed to explore the potential of the newly synthesized compounds as drugs. nih.gov Specifically, the tetrahydropyrido derivative of naphthyridine (10j) was docked into the active site of the human serotonin (B10506) transporter (hSERT), a key protein in the treatment of depression. nih.gov The results of these simulations can guide the design of more potent and selective inhibitors.

While detailed docking studies on this compound against specific targets are not available in the reviewed literature, the general approach provides a framework for how such investigations would be conducted to explore its potential therapeutic applications.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to study their conformational changes and the stability of ligand-receptor complexes over time.

A notable application of MD simulations was demonstrated in the study of a tetrahydropyrido derivative of naphthyridine (10j) and its interaction with the human serotonin transporter (hSERT). nih.gov The simulations showed that compound 10j could bind to the active site of hSERT without causing significant disruption to the protein's secondary structure. nih.gov This finding suggests that the compound could be a stable and viable preclinical drug candidate for hSERT inhibition. nih.gov Such simulations are crucial for assessing the long-term stability of a drug-target interaction, a critical factor for its therapeutic efficacy.

In Silico Predictions for Drug-Likeness and Absorption Properties

The "drug-likeness" of a compound refers to the likelihood that it could be developed into an oral drug with respect to its physicochemical properties. In silico tools are widely used to predict these properties, as well as absorption, distribution, metabolism, and excretion (ADME) parameters, early in the drug discovery process to filter out compounds with unfavorable profiles.

For various 1,8-naphthyridine derivatives, in silico ADME predictions have been a key component of their evaluation. Studies on novel 1,8-naphthyridine-3-carboxylic acid derivatives utilized such predictions to assess their pharmacokinetic properties. scispace.com These analyses often involve the calculation of parameters like molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are evaluated against established criteria such as Lipinski's rule of five.

A review of the biological activities of 1,8-naphthyridine derivatives highlights their diverse therapeutic potential, which is often initially assessed through such in silico screening. nih.gov

Theoretical Assessment of Pharmacokinetic Profiles

Building upon drug-likeness predictions, a more detailed theoretical assessment of the pharmacokinetic profile (ADME) can be performed. This involves predicting properties such as aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

For melatonin (B1676174) derivatives, a study demonstrated the use of SwissADME to predict their pharmacokinetic and drug-likeness parameters. nih.gov The results indicated that the derivatives met the requirements for good oral bioavailability and CNS activity. nih.gov Similarly, for 1,8-naphthyridine derivatives, in silico tools can predict their potential to be orally active drugs and to reach their intended biological target in the body. scispace.com These theoretical assessments are invaluable for prioritizing which compounds should be advanced to more resource-intensive experimental testing.

Future Perspectives and Emerging Research Avenues for 5 Chloro 1,8 Naphthyridin 2 1h One

Novel Synthetic Methodologies and Derivatization Strategies

The evolution of synthetic organic chemistry continues to provide new tools for the construction and functionalization of heterocyclic systems like 1,8-naphthyridinone. Future research will likely focus on improving the efficiency, cost-effectiveness, and environmental footprint of synthetic routes to 5-chloro-1,8-naphthyridin-2(1H)-one and its analogs.

Key emerging strategies include:

Catalyst Innovation : The use of nanomaterials as heterogeneous catalysts is a significant area of development. For instance, SiO2 nanoparticles have been effectively used as catalysts for the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde, a closely related precursor, through Vilsmeier-Haack cyclization. This approach offers advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry.

Advanced Cyclization and Condensation Reactions : Methodologies such as the Vilsmeier-Haack cyclization and Claisen-Schmidt condensation are foundational in creating the naphthyridine core and its derivatives. Future work may focus on optimizing these reactions using microwave irradiation to reduce reaction times and improve yields, as has been demonstrated for other 1,8-naphthyridine (B1210474) complexes. researchgate.net

Strategic Derivatization : The chlorine substituent at the C5 position is a key handle for derivatization. However, research has shown that the chlorine group of some 1,8-naphthyridines can be difficult to displace with N-nucleophiles. A future perspective involves exploring more potent nucleophilic substitution reactions or novel cross-coupling methodologies to introduce a diverse array of functional groups at this position, thereby creating libraries of compounds for biological screening. The synthesis of fused 1,6-naphthyridin-2(1H)-one structures from preformed pyridone rings is another synthetic approach that could be adapted. semanticscholar.org

Discovery of New Therapeutic Applications Beyond Current Scope

While the 1,8-naphthyridine core is well-known for its antibacterial properties, the future for this compound lies in exploring its potential against a wider range of diseases. nih.gov The structural versatility of the naphthyridine scaffold allows for its adaptation to various biological targets. nih.gov

Emerging therapeutic areas include:

Antibiotic Potentiation : A significant finding is the ability of 1,8-naphthyridine derivatives to act as antibiotic modulators. nih.gov Specifically, a derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, demonstrated no direct antibacterial activity but was able to enhance the efficacy of fluoroquinolone antibiotics against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov This synergistic activity presents an appealing strategy to combat the growing challenge of antimicrobial resistance. nih.gov

Anticancer Activity : Other naphthyridine derivatives have shown promise as anticancer agents. smolecule.com For example, substituted 2-aryl-1,8-naphthyridin-4(1H)-ones have been evaluated as inhibitors of tubulin polymerization. The 1,6-naphthyridin-2(1H)-one scaffold, a close isomer, is frequently associated with antitumor activity through mechanisms like tyrosine kinase inhibition. Exploring derivatives of this compound for similar cytostatic or cytotoxic effects is a logical and promising future direction.

Enzyme Inhibition : The naphthyridinone core can serve as a scaffold for designing specific enzyme inhibitors. smolecule.com Derivatives of 5-hydroxy-1,8-naphthyridin-2(1H)-one have been identified as selective inhibitors of sphingomyelin (B164518) synthase 2, an enzyme involved in lipid metabolism and cell signaling. smolecule.com This suggests that the 5-chloro variant could be similarly modified to target a range of enzymes implicated in metabolic or signaling-related disorders. The known ability of related compounds to inhibit bacterial topoisomerase II further supports this potential. evitachem.com

Other Potential Applications : The broader family of naphthyridines has been investigated for a wide array of biological activities, including antiviral, antiparasitic, and anti-inflammatory effects, as well as applications in cardiovascular and central nervous system disorders. nih.gov These areas remain largely unexplored for this compound and its derivatives, representing fertile ground for future research.

Integration of Advanced Computational Methodologies in Compound Design

Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of lead compounds. The integration of these methodologies will be crucial for unlocking the full potential of the this compound scaffold.

Future applications of computational chemistry in this area include:

Virtual Screening and Molecular Docking : High-throughput virtual screening can be used to test large libraries of virtual derivatives of this compound against the three-dimensional structures of known biological targets. This can rapidly identify promising candidates for synthesis and biological testing, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) : By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of derivatives and their biological activity. These models can then predict the activity of novel, unsynthesized compounds, guiding the design of more potent and selective molecules.

Molecular Dynamics (MD) Simulations : MD simulations can provide detailed insights into how a molecule interacts with its biological target over time. medchemexpress.com This can help in understanding the mechanism of action, predicting binding affinities, and refining the structure of the compound to improve its pharmacokinetic and pharmacodynamic properties.

Development of Advanced Biological Assay Systems

To effectively screen new derivatives of this compound for novel therapeutic applications, the development and use of advanced biological assays are essential. These systems offer higher throughput, greater sensitivity, and more physiologically relevant data compared to traditional methods.

Key assay developments for future research:

High-Throughput Screening (HTS) : Implementing HTS allows for the rapid testing of thousands of compounds in parallel. This is particularly useful when screening for new activities or when optimizing a lead compound through the evaluation of a large derivative library.

Cell-Based Assays : Moving beyond simple enzyme inhibition assays, cell-based assays provide a more comprehensive picture of a compound's effect in a biological context. medchemexpress.com Assays using cancer cell lines to measure proliferation, or engineered cell lines to report on the activity of specific signaling pathways, will be critical for exploring anticancer potential. smolecule.com

Specialized Mechanism-of-Action Assays : To elucidate how these compounds work, specialized assays are needed. This includes methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against resistant bacterial strains nih.gov, kinase screening panels to identify specific kinase targets in cancer pathways medchemexpress.com, and DNA interaction studies, such as plasmid photocleavage assays, to explore mechanisms of genotoxicity or targeted DNA damage. researchgate.net

Synergy Screening : For applications like antibiotic potentiation, checkerboard assays and other synergy screening platforms are vital. These assays systematically test combinations of a naphthyridine derivative with known antibiotics to identify synergistic or additive effects, a key step in developing combination therapies. nih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The journey of a compound like this compound from a laboratory chemical to a potential therapeutic agent requires the integration of expertise from multiple scientific fields.

Future progress will be driven by collaborations between:

Synthetic and Medicinal Chemists : To design and create novel, diverse, and targeted derivatives of the core scaffold.

Computational Chemists and Bioinformaticians : To model compound-target interactions, predict activity, and manage the large datasets generated during screening. medchemexpress.com

Microbiologists and Infectious Disease Specialists : To evaluate antibacterial and antibiotic-potentiating effects, particularly against clinically relevant multi-drug resistant pathogens. nih.gov

Pharmacologists and Cell Biologists : To investigate mechanisms of action in areas like oncology and metabolic disease using advanced cellular and molecular assays. smolecule.com

Materials Scientists : To develop novel catalytic systems, such as the nanoparticle catalysts already being explored, that can make the synthesis of these complex molecules more efficient and sustainable.

By fostering these interdisciplinary partnerships, the scientific community can more effectively navigate the challenges of drug development and accelerate the translation of promising compounds like this compound into valuable research tools and potential future medicines.

Research Findings Summary

| Section | Key Finding or Future Direction | Description |

|---|---|---|

| 7.1. Novel Synthetic Methodologies | Nanoparticle Catalysis | The use of heterogeneous catalysts like SiO2 nanoparticles is an emerging strategy to improve the efficiency and sustainability of synthesizing 1,8-naphthyridine precursors. |

| 7.2. New Therapeutic Applications | Antibiotic Potentiation | Derivatives can enhance the activity of existing antibiotics against multi-resistant bacteria, offering a strategy to combat antimicrobial resistance. nih.gov |

| 7.2. New Therapeutic Applications | Anticancer Potential | Related naphthyridine scaffolds show promise as anticancer agents by inhibiting targets like tubulin polymerization and tyrosine kinases. smolecule.com |

| 7.3. Advanced Computational Methodologies | Rational Drug Design | Techniques like virtual screening and molecular dynamics can be used to design and optimize new derivatives with improved potency and selectivity. medchemexpress.com |

| 7.4. Advanced Biological Assays | Mechanism-of-Action Studies | Development of specialized assays, such as kinase screening panels and synergy screening with antibiotics, is crucial to uncover and validate new therapeutic uses. nih.govmedchemexpress.com |

| 7.5. Collaborative Research | Interdisciplinary Synergy | Combining expertise from chemistry, biology, computational science, and materials science is essential to accelerate the translation of research findings. nih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-1,8-naphthyridin-2(1H)-one?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, β-alkoxyvinyl trifluoromethyl ketones can react with 2,6-diaminopyridine under controlled conditions to form the 1,8-naphthyridine core. Halogenation (e.g., chlorination) is then achieved using reagents like POCl₃ or via direct substitution in the presence of catalysts (e.g., Pd(PPh₃)₄) . Alternative routes involve functionalizing preformed naphthyridinones through nucleophilic aromatic substitution (e.g., replacing hydroxyl groups with chlorine using PCl₅) .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry (e.g., δ ~8.0–8.3 ppm for aromatic protons in naphthyridine systems) .

- HRMS : For molecular weight validation (e.g., [M+H]⁺ ion matching calculated values within ±0.5 ppm) .

- IR Spectroscopy : To identify functional groups like carbonyl (C=O stretch ~1600–1670 cm⁻¹) and N–H bonds .

- X-ray Crystallography : To resolve ambiguities in solid-state structure (e.g., confirming hydrogen-bonding networks in hydrated forms) .

Q. What are the critical stability considerations for storing this compound?

Methodological Answer: The compound is moisture-sensitive and prone to hydrolysis under basic conditions. Store in airtight containers at 0–6°C, away from light. Avoid exposure to strong oxidizing agents or high temperatures (>100°C), which may degrade the naphthyridine core or generate toxic byproducts (e.g., HCl gas) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

Methodological Answer: Regioselectivity is controlled by electronic and steric factors. For example:

- Electron-Directing Groups : A chlorine atom at position 5 deactivates the ring, directing electrophiles to less hindered positions (e.g., position 7).

- Metal-Catalyzed Cross-Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids for Suzuki-Miyaura reactions at position 4 or 7 .

- Base-Mediated Isomerization : Sodium amide in ammonia can shift substituents between positions 5 and 7 via intermediate deprotonation-reprotonation .

Q. How should researchers resolve contradictions in NMR data for structurally similar naphthyridine derivatives?

Methodological Answer:

- Variable-Temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing peak splitting at different temperatures.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate proposed structures .

Q. What strategies mitigate side reactions during the acylation of this compound?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., NH groups with Boc or Fmoc) before acylation .

- Low-Temperature Conditions : Perform reactions at −78°C (using dry ice/acetone baths) to suppress undesired nucleophilic attacks.

- Catalytic Control : Use Lewis acids (e.g., AlCl₃) to activate carbonyl electrophiles selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.